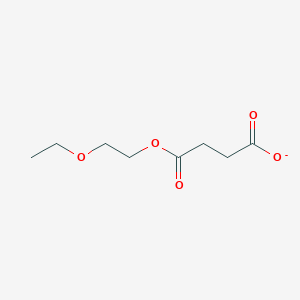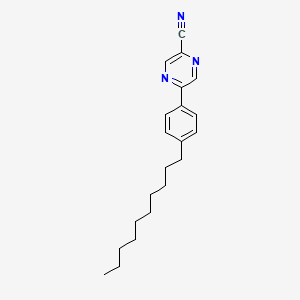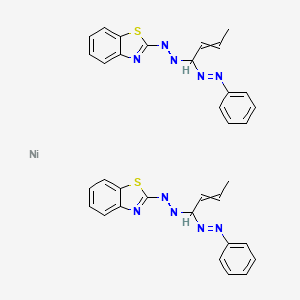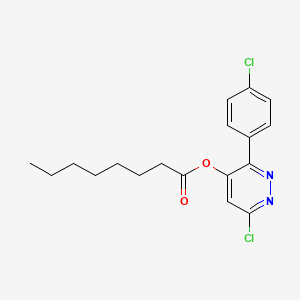![molecular formula C19H23NO B14268371 3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- CAS No. 159418-52-7](/img/structure/B14268371.png)
3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- is a chiral compound with a complex structure. It is characterized by the presence of a pentanone backbone with a bis(phenylmethyl)amino group attached to the second carbon atom. The (2S) designation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- typically involves the reaction of 3-pentanone with bis(phenylmethyl)amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved. The process involves nucleophilic substitution and may be carried out in an organic solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Advanced techniques like chromatography may also be employed to separate the desired enantiomer from any racemic mixture.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral building block for complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing their activity. The bis(phenylmethyl)amino group can interact with various functional groups in biological systems, leading to changes in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentanone: A simpler ketone with similar reactivity but lacking the amino group.
Benzylamine: Contains the phenylmethyl group but lacks the ketone functionality.
3-Pentanone, 2-amino-: Similar structure but without the bis(phenylmethyl) groups.
Uniqueness
3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)- is unique due to its chiral nature and the presence of both ketone and bis(phenylmethyl)amino groups. This combination of functional groups and stereochemistry makes it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
159418-52-7 |
|---|---|
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
(2S)-2-(dibenzylamino)pentan-3-one |
InChI |
InChI=1S/C19H23NO/c1-3-19(21)16(2)20(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13,16H,3,14-15H2,1-2H3/t16-/m0/s1 |
Clave InChI |
UKVUEMGFUIBIOO-INIZCTEOSA-N |
SMILES isomérico |
CCC(=O)[C@H](C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
SMILES canónico |
CCC(=O)C(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)


![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)




![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)



![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
